molecular formula C10H15NO2 B7934892 4-Methoxy-2-(propan-2-yloxy)aniline

4-Methoxy-2-(propan-2-yloxy)aniline

Cat. No.: B7934892
M. Wt: 181.23 g/mol
InChI Key: NXGNQLUYHXOIII-UHFFFAOYSA-N
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Description

4-Methoxy-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO2. It is also known by its IUPAC name, 4-isopropoxy-2-methoxyaniline . This compound is characterized by the presence of both methoxy and isopropoxy groups attached to an aniline ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(propan-2-yloxy)aniline typically involves the reaction of 4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Isopropyl alcohol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(propan-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(propan-2-yloxy)aniline is unique due to the presence of both methoxy and isopropoxy groups, which enhance its solubility, reactivity, and versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGNQLUYHXOIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.0 g of 1-nitro-4-methoxy-2-(propan-2-yloxy)benzene in 300 ml of methanol is hydrogenated on 2.5 g of platinum oxide at a hydrogen pressure of 15 bar, for 2 h at ambient temperature. The mixture is filtered and the filtrate is concentrated to dryness under reduced pressure, so as to obtain 4.36 g of 4-methoxy-2-(propan-2-yloxy)aniline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

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